molecular formula C9H13ClN4 B4581626 6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine

6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine

Cat. No. B4581626
M. Wt: 212.68 g/mol
InChI Key: NSMGKMXRXZAMDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine is a chemical compound with the linear formula C9H13N4Cl1 . It is typically in the form of a powder . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine can be represented by the SMILES string ClC1=C(N)C(NC2CCCC2)=NC=N1 . The InChI representation is 1S/C9H13ClN4/c10-8-7(11)9(13-5-12-8)14-6-3-1-2-4-6/h5-6H,1-4,11H2,(H,12,13,14) .


Physical And Chemical Properties Analysis

6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine is a powder . Its molecular formula is C9H13N4Cl1, and it has an average mass of 212.679 Da .

Scientific Research Applications

Organic Synthesis

Beyond its biological applications, this compound is valuable in organic synthesis. Chemists use it as a building block to create more complex molecules due to its unique structure and reactivity.

For more technical details, you can refer to the compound’s information on Ambeed and Merck . Additionally, a study by Duane Venton provides insights into its preparation and reactions .

Safety and Hazards

Sigma-Aldrich provides this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It is classified under Storage Class Code 11, which refers to Combustible Solids . The flash point is not applicable .

properties

IUPAC Name

6-chloro-4-N-cyclopentylpyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN4/c10-7-5-8(14-9(11)13-7)12-6-3-1-2-4-6/h5-6H,1-4H2,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMGKMXRXZAMDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC(=NC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N4-cyclopentylpyrimidine-2,4-diamine

Synthesis routes and methods

Procedure details

In a 25 mL sealable tube under argon were combined 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol), cyclopentylamine (0.75 mL, 7.62 mmol) and CH3OH (10 mL). The vial was sealed and the reaction mixture was stirred for 16 hours at 50° C. The reaction was concentrated, and the resulting oil was partitioned between EtOAc and water. The organic layer was separated, dried (MgSO4), filtered and concentrated to afford the title compound (605 mg, 93%) as an orange oil. LC-MS (ES) m/z=213 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine
Reactant of Route 2
Reactant of Route 2
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine
Reactant of Route 3
Reactant of Route 3
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine
Reactant of Route 4
Reactant of Route 4
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine
Reactant of Route 5
Reactant of Route 5
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine
Reactant of Route 6
Reactant of Route 6
6-chloro-N~4~-cyclopentyl-2,4-pyrimidinediamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.